molecular formula C8H9ClO2S B097476 4-Ethylbenzenesulfonyl chloride CAS No. 16712-69-9

4-Ethylbenzenesulfonyl chloride

Cat. No.: B097476
CAS No.: 16712-69-9
M. Wt: 204.67 g/mol
InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethylbenzenesulfonyl chloride are not well-documented in the literature. As a sulfonyl chloride, it is known to be reactive and can participate in various biochemical reactions. It can react with water, alcohols, and amines to form sulfonic acids, sulfonic esters, and sulfonamides, respectively

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive and should be stored under inert gas at a temperature below 15°C

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylbenzenesulfonyl chloride can be synthesized from 4-ethylbenzenesulfonic acid. The typical synthetic route involves the reaction of 4-ethylbenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield:

C8H9SO3H+SOCl2C8H9SO2Cl+SO2+HCl\text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_9\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} C8​H9​SO3​H+SOCl2​→C8​H9​SO2​Cl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a well-ventilated reactor with continuous monitoring of temperature and pressure to ensure safety and efficiency . The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Requires a base such as pyridine to form sulfonate esters.

    Thiols: Reacts in the presence of a base to form sulfonothioates.

    Water: Hydrolysis occurs readily at room temperature.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    4-Ethylbenzenesulfonic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylbenzenesulfonyl chloride is unique due to its ethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-ethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFLXDRFOQEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341198
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16712-69-9
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With stirring, 929.0 g phosphorus oxychloride was added to 836.0 g ethylbenzene. The resulting mixture was heated to approximately 69° C. and 599.0 g of 100 percent sulfuric acid was added over approximately sixteen minutes with the temperature rising to approximately 78° C. and it continued to slowly rise over approximately thirty-seven minutes to approximately 84° C. The mixture was held at approximately 80° C. for about two hours and then maintained at approximately 90° C. for an additional three hours. After cooling to approximately 82° C. the reaction mixture was poured slowly onto a mixture of 1500.0 ml water and 1500.0 g ice keeping the temperature under 5° C. with the addition of 440.0 g ice. After approximately ten minutes of stirring, the agitation was stopped and the mixture separated into two layers. The lower layer containing the product was separated and immediately poured onto 500.0 g of ice and 3500.0 ml of ice water was added. After approximately twenty minutes of stirring, the layers were separated to obtain 1400.0 ml of 4-ethylbenzenesulfonyl chloride.
Quantity
929 g
Type
reactant
Reaction Step One
Quantity
836 g
Type
reactant
Reaction Step One
Quantity
599 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
440 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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